

Application Note: Quantitative Analysis of Niazinin and Related Compounds by HPLC-MS/MS

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Compound of Interest		
Compound Name:	Niazinin	
Cat. No.:	B1639127	Get Quote

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Introduction

Niazinin and its related compounds, such as niazimicin and niazirin, are bioactive molecules isolated from Moringa oleifera. These compounds have garnered significant interest due to their potential therapeutic properties, including hypotensive, anti-inflammatory, and anti-diabetic activities.[1] Accurate and sensitive quantification of these compounds in various matrices is crucial for pharmacokinetic studies, quality control of herbal products, and further drug development. This application note provides a detailed protocol for the quantitative analysis of niazimicin and niazirin using a robust and sensitive HPLC-MS/MS method.

Experimental Protocols Quantification of Niazimicin in Moringa oleifera Seeds and Leaves

This protocol is based on a validated UPLC-MS/MS method for the standardization of niazimicin content.[2][3]

- a. Sample Preparation (Solid Samples)
- Extraction: Weigh 1 gram of powdered Moringa oleifera seeds or leaves.



- · Add 10 mL of ethanol to the powder.
- Sonicate the mixture for 60 minutes.
- Centrifuge the extract at 4000 rpm for 15 minutes.
- Collect the supernatant. Re-extract the pellet twice more with 10 mL of ethanol each time.
- Combine the supernatants and evaporate to dryness under a vacuum.
- Reconstitute the dried extract in a suitable volume of the mobile phase.
- Filter the reconstituted sample through a 0.22 μm syringe filter into an HPLC vial.
- b. HPLC-MS/MS Instrumentation and Conditions
- HPLC System: Ultra-High Performance Liquid Chromatography (UPLC) system
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Source: Electrospray Ionization (ESI) in positive mode[4]

Table 1: HPLC Parameters for Niazimicin Analysis[2][3]

Parameter	Condition
Column	C18 column
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	35-55% B over 7 minutes
Flow Rate	Not specified, typical for UPLC
Column Temperature	Not specified
Injection Volume	Not specified

Table 2: MS/MS Parameters for Niazimicin and Internal Standard (Desipramine)[2][3][4]



Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (V)
Niazimicin	358.05	106.86	25
Desipramine (IS)	266.38	193.04	40

c. Method Validation Summary

Table 3: Quantitative Performance for Niazimicin Analysis[2][3][4]

Parameter	Result
Linearity Range	0.05 - 100 μg/mL
LOD	0.02 μg/mL
LOQ	0.05 μg/mL
Intra-day Precision (%RSD)	3.32 - 9.96%
Inter-day Precision (%RSD)	1.26 - 6.84%
Accuracy (% Recovery)	95.8 - 104.2%

Quantification of Niazirin in Rat Plasma

This protocol is adapted from a UPLC-MS/MS method developed for pharmacokinetic studies of niazirin.[1][5]

- a. Sample Preparation (Plasma)
- Protein Precipitation: To a 100 μL aliquot of rat plasma, add 300 μL of acetonitrile containing the internal standard.
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes.



- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the initial mobile phase.
- Centrifuge at 13,000 rpm for 5 minutes.
- Transfer the supernatant to an HPLC vial for analysis.
- b. HPLC-MS/MS Instrumentation and Conditions
- HPLC System: UPLC system
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Source: Electrospray Ionization (ESI) in negative mode[1][5]

Table 4: HPLC Parameters for Niazirin Analysis[1]

Parameter	Condition
Column	Agilent Zorbax SB-C18 (2.1 mm × 100 mm, 1.8 μm)
Mobile Phase A	0.05% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	Not specified in detail, requires optimization
Flow Rate	Not specified
Column Temperature	Not specified
Injection Volume	Not specified

Table 5: MS/MS Parameters for Niazirin and Internal Standard[1][5]



Analyte	Precursor Ion [M-H] ⁻ (m/z)	Product Ion (m/z)
Niazirin	278.1	130.8
Internal Standard	316.9	271.0

c. Method Validation Summary

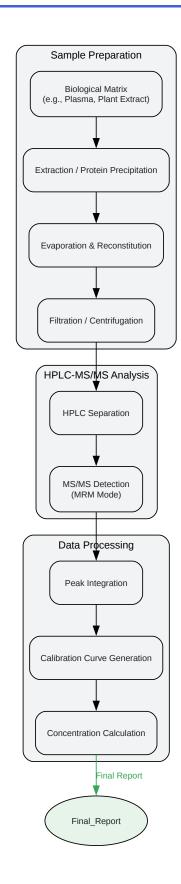
Table 6: Quantitative Performance for Niazirin Analysis in Rat Plasma[1][5]

Parameter	Result
Intra-day Precision (%RSD)	< 11.53%
Inter-day Precision (%RSD)	< 11.53%
Accuracy (RE%)	-6.20% to 9.68%
Extraction Recovery	87.92% - 91.82%

Experimental Workflow and Data Analysis

The following diagram illustrates the general workflow for the quantitative analysis of **Niazinin**-related compounds using HPLC-MS/MS.





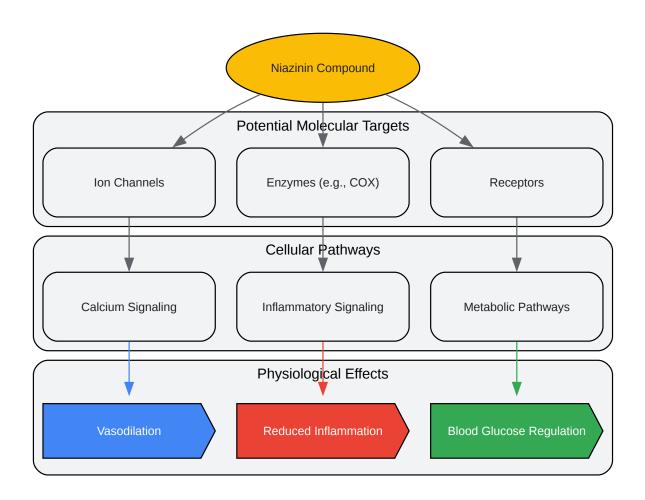
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Caption: Workflow for HPLC-MS/MS Quantification.



Biological Activity Context

While a specific signaling pathway for **Niazinin** is not yet fully elucidated, its therapeutic effects are likely mediated through various cellular mechanisms. For instance, its hypotensive effects may involve modulation of vascular smooth muscle contraction, potentially through calcium channel blockade or nitric oxide signaling. Its anti-inflammatory properties could be linked to the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). The diagram below represents a generalized logical relationship of how a bioactive compound like **Niazinin** might exert its effects.



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Caption: Potential Mechanisms of **Niazinin** Action.



Conclusion

The HPLC-MS/MS methods described provide a sensitive, specific, and reliable approach for the quantitative analysis of niazimicin and niazirin in different biological matrices. These protocols can be readily adapted for the analysis of other related **niazinin** compounds. The provided workflows and diagrams offer a comprehensive guide for researchers and scientists in the field of natural product analysis and drug development.

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